molecular formula C43H58O18 B022251 (3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione CAS No. 104562-12-1

(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione

Cat. No. B022251
M. Wt: 862.9 g/mol
InChI Key: YYDWXWUQQJUOKE-WIDMLWBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urdamycin F is an anthraquinone and a glycoside.

Scientific Research Applications

Reductive Ring Opening in Synthesis

The complex compound you referred to has applications in chemical synthesis, such as the reductive ring opening of oxabicycles. This method is used in the synthesis of C-alpha-galactosides of carbapentopyranoses, which are valuable in medicinal chemistry and bioorganic synthesis. This technique employs photoinduced electron transfer for generating hydroxycyclohexanone derivatives (Cossy et al., 1995).

Nanoparticle Interaction with DNA

The compound has also been studied in the context of nanoparticles, particularly in its interaction with DNA. This research is crucial for understanding the mechanisms of antineoplastic drugs in the anthracycline class, to which this compound is related (Karadurmus et al., 2017).

Asymmetric Synthesis of Polyols

The asymmetric synthesis of long-chain 1,3-polyols using derivatives of this compound has been a significant area of research. Such synthesis methods are essential in the development of pharmaceutical intermediates and complex organic molecules (Schwenter & Vogel, 2000).

Solubility Studies in Ethanol-Water Solutions

This compound has been used in studies to understand the solubility behavior of various saccharides in ethanol-water mixtures. Such research can have implications in pharmaceutical formulation and chemical process design (Gong et al., 2012).

Synthetic Studies Towards CD Spiroketal

Research on the synthesis of CD spiroketal derivatives of spongistatins, using methods involving this compound, is crucial for advancing cancer treatment drugs and understanding their mechanisms (Favre et al., 2010).

Therapeutic and Cosmetic Applications

A new coumarin identified in the roots of Prangos pabularia, related to the complex compound , shows potential in the treatment of hyperpigmentation and as a skin-whitening agent, demonstrating the compound's relevance in dermatological and cosmetic applications (Atolikshoeva et al., 2022).

properties

CAS RN

104562-12-1

Product Name

(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C43H58O18

Molecular Weight

862.9 g/mol

IUPAC Name

(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1

InChI Key

YYDWXWUQQJUOKE-WIDMLWBLSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O

synonyms

urdamycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione

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